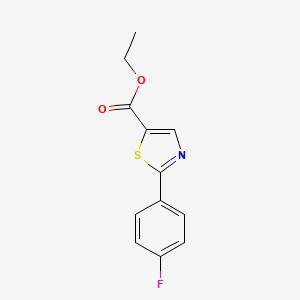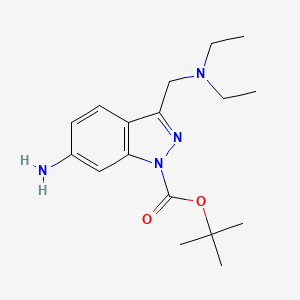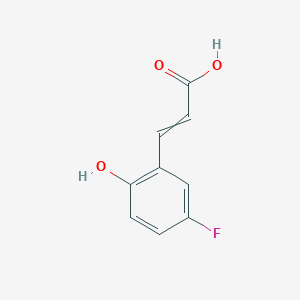
5-Fluoro-2-hydroxycinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-hydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 2-position on the aromatic ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxycinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzaldehydes and malonic acid.
Condensation Reaction: The key step involves a condensation reaction between the fluorinated benzaldehyde and malonic acid in the presence of a base, such as pyridine, and a catalyst, such as piperidine.
Reflux and Purification: The reaction mixture is refluxed at elevated temperatures, followed by acidification and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-hydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form saturated derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated hydroxycinnamic acid derivatives.
Substitution: Formation of substituted cinnamic acid derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-2-hydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer activity, particularly in combination with other drugs.
Industry: Utilized in the development of UV-blocking materials and other functional products.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-hydroxycinnamic acid involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals.
Anticancer Activity: The fluorine atom enhances the compound’s ability to interfere with nucleic acid synthesis, leading to cytotoxic effects on cancer cells.
UV Protection: The compound absorbs UV radiation, preventing damage to biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Caffeic Acid: Another hydroxycinnamic acid with antioxidant properties.
Ferulic Acid: Known for its UV-blocking and anti-inflammatory effects.
p-Coumaric Acid: Exhibits antimicrobial and antioxidant activities.
Uniqueness
5-Fluoro-2-hydroxycinnamic acid is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other hydroxycinnamic acids .
Propiedades
Fórmula molecular |
C9H7FO3 |
|---|---|
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
3-(5-fluoro-2-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7FO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13) |
Clave InChI |
FXPNMJKQHRFGGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Fluorophenyl)phenylmethyl]hydrazine](/img/structure/B12443414.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(benzylamino)methylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12443420.png)
![ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B12443425.png)
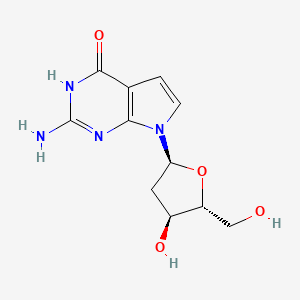
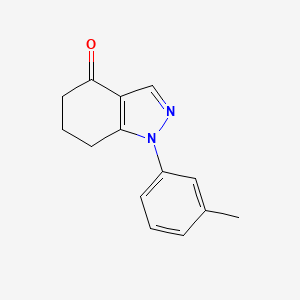
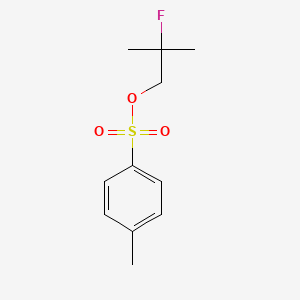
![4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12443443.png)
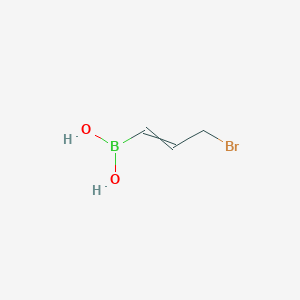

![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
